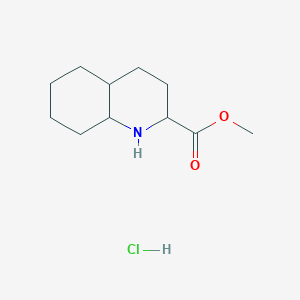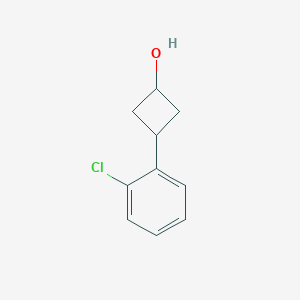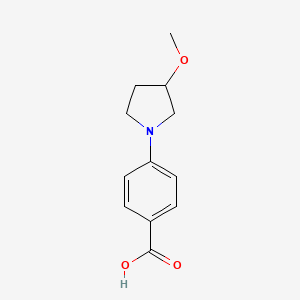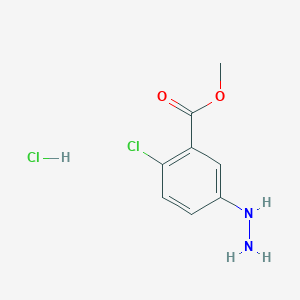
Methyl decahydroquinoline-2-carboxylate hydrochloride
説明
“Methyl decahydroquinoline-2-carboxylate hydrochloride” is a chemical compound with the molecular formula C11H20ClNO2 . It has a molecular weight of 233.73 g/mol . The compound is also known by other names such as “methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-2-carboxylate;hydrochloride” and has the CAS number 83240-98-6 .
Molecular Structure Analysis
The IUPAC name for this compound is “methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-2-carboxylate;hydrochloride” and its InChI is "InChI=1S/C11H19NO2.ClH/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10;/h8-10,12H,2-7H2,1H3;1H" . The Canonical SMILES for this compound is "COC(=O)C1CCC2CCCCC2N1.Cl" .
Physical And Chemical Properties Analysis
The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 2 . The exact mass of the compound is 233.1182566 g/mol and its monoisotopic mass is also 233.1182566 g/mol . The topological polar surface area of the compound is 38.3 Ų . The compound has a heavy atom count of 15 .
科学的研究の応用
Antibacterial and Antifungal Applications
Quinoline derivatives have been shown to possess significant antibacterial and antifungal properties, which could make “Methyl decahydroquinoline-2-carboxylate hydrochloride” a candidate for developing new antimicrobial agents .
Anti-inflammatory and Anticancer Activities
These compounds also exhibit anti-inflammatory and anticancer activities, suggesting potential use in the treatment of inflammation-related disorders and various cancers .
Antidiabetic and Antiprotozoal Effects
Quinoline derivatives have antidiabetic and antiprotozoal effects, indicating possible applications in managing diabetes and protozoal infections .
Anthelmintic Properties
They are studied for their anthelmintic properties, which could lead to new treatments for parasitic worm infections .
Material Science
In material science, quinoline derivatives are utilized for their unique chemical properties, which could be relevant in the synthesis of advanced materials .
Photovoltaic Applications
Quinoline derivatives are gaining popularity in third-generation photovoltaic applications, suggesting a role for “Methyl decahydroquinoline-2-carboxylate hydrochloride” in solar energy technologies .
Medicinal Chemistry
The versatility of quinoline derivatives in medicinal chemistry is well-documented, with potential applications ranging from antimalarial to anti-COVID-19 treatments .
Synthesis and Characterization
Finally, these compounds are valuable in synthetic chemistry for constructing complex molecular architectures and are characterized using advanced techniques like 2-D NMR spectroscopy .
作用機序
Target of Action
The targets of quinoline derivatives can vary widely depending on the specific compound. Some quinoline derivatives are used as antimalarial drugs and target the heme detoxification pathway in the malaria parasite .
Mode of Action
The mode of action of quinoline derivatives can also vary. For example, some quinoline-based antimalarials are thought to inhibit heme detoxification within the malaria parasite, leading to the accumulation of toxic heme and parasite death .
Biochemical Pathways
Quinoline derivatives can affect various biochemical pathways depending on their specific structure and target. For instance, antimalarial quinolines affect the heme detoxification pathway .
Pharmacokinetics
The ADME properties of quinoline derivatives can vary. Many are well-absorbed and extensively metabolized in the liver .
Result of Action
The result of the action of quinoline derivatives depends on their specific targets and modes of action. Antimalarial quinolines, for example, can lead to the death of the malaria parasite .
Action Environment
The action, efficacy, and stability of quinoline derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
特性
IUPAC Name |
methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10;/h8-10,12H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHLDWOPSDDKLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2CCCCC2N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl decahydroquinoline-2-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-, (4R)-](/img/structure/B1427321.png)












![4-[(3-Methoxyphenyl)methylidene]piperidine hydrochloride](/img/structure/B1427342.png)